molecular formula C15H19NS B13268439 {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13268439
M. Wt: 245.4 g/mol
InChI Key: MWKHXBIMPVVKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, a typical synthetic route might involve the condensation of 2-methylphenylthiophene with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions using catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug.

    Articaine: A dental anesthetic.

    Tipepidine: An antitussive agent

Uniqueness

What sets {[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

IUPAC Name

N-[[5-(2-methylphenyl)thiophen-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C15H19NS/c1-11(2)16-10-13-8-9-15(17-13)14-7-5-4-6-12(14)3/h4-9,11,16H,10H2,1-3H3

InChI Key

MWKHXBIMPVVKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(S2)CNC(C)C

Origin of Product

United States

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